N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide - 1021248-11-2

N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide

Catalog Number: EVT-3020357
CAS Number: 1021248-11-2
Molecular Formula: C17H22N6O3S
Molecular Weight: 390.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)-9H-fluorene-2-carboxamide (NGB 2904)

    Compound Description: NGB 2904 is a dopamine D3 receptor antagonist. In rhesus monkeys, it has been shown to block quinpirole-induced yawning and attenuate cocaine- and food-maintained responding. []

    Relevance: NGB 2904 shares a core piperazine structure with N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide. Both compounds also feature an amide group connected to the piperazine via an alkyl chain. These structural similarities suggest potential shared pharmacological properties related to dopamine D3 receptor activity. []

N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)-4-(pyridin-2-yl)benzamide (CJB 090)

    Compound Description: CJB 090 is a dopamine D3 receptor partial agonist. In rhesus monkeys, it blocks quinpirole-induced yawning and attenuates the discriminative stimulus effects of cocaine. It also decreased cocaine- and food-maintained responding. []

    Relevance: CJB 090 is structurally similar to N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide due to the presence of a piperazine ring directly substituted with a 2-pyridinyl group. Additionally, both compounds contain an amide group linked to the piperazine through an alkyl chain. []

4-Cyano-N-{(2R)-2-[4-(2,3-dihydrobenzo[1,4]dioxin-5-yl)piperazin-1-yl]-propyl}-N-pyridin-2-yl-benzamide hydrochloride

    Compound Description: This compound is described in its crystalline and amorphous forms, characterized by specific powder X-ray diffraction patterns. []

    Relevance: This compound shares the pyridin-2-yl-benzamide moiety with N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide. Both compounds also contain a piperazine ring, suggesting potential similarities in their biological activities and target interactions. []

4-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

    Compound Description: Venetoclax N-oxide (VNO) is a potential oxidative impurity of venetoclax, a BCL-2 inhibitor used to treat blood cancers. VNO was synthesized by oxidizing venetoclax and confirmed through HPLC, mass spectrometry, and NMR analyses. []

    Relevance: While VNO has a more complex structure, it shares the core piperazine ring and the presence of a sulfonyl group with N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide. These similarities could lead to shared metabolic pathways or potential off-target interactions. []

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

    Compound Description: VHA is another potential oxidative impurity of venetoclax. It was synthesized from VNO via a Meisenheimer rearrangement and characterized through analytical techniques. []

    Relevance: VHA, like VNO, shares the core piperazine and sulfonyl functional groups with N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide. Although structurally more complex, these shared features suggest potential similarities in their chemical and biological properties. []

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

    Compound Description: M30 is a nitro-reduction metabolite of venetoclax formed by gut bacteria. It was identified as a major metabolite in feces after a single oral dose of [14C]venetoclax to healthy volunteers. []

    Relevance: M30 shares the sulfonyl-piperazine-benzamide core structure with N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide, suggesting potential similarities in their metabolic pathways and interactions with certain enzymes. []

4-[(10aR,11aS)-7-(4-Chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

    Compound Description: M27 is a major metabolite of venetoclax, primarily formed by CYP3A4. It is formed by oxidation of the dimethyl cyclohexenyl moiety, followed by cyclization at the α-carbon of the piperazine ring. []

    Relevance: M27, despite its complex structure, retains the sulfonyl-piperazine-benzamide core also present in N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide. This shared core structure highlights potential similarities in their binding properties and metabolic profiles. []

3-amino-6-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-N-(pyridin-3-yl)pyrazine-2-carboxamide

    Compound Description: This compound is a β-catenin agonist that acts as a GSK-3β inhibitor. It has been investigated for its potential to enhance fracture healing. []

    Relevance: This compound shares the pyrazine-2-carboxamide and the sulfonyl-piperazine motifs with N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide. The significant structural overlap suggests these compounds may share similar targets and potentially exhibit overlapping biological activity profiles. []

2-([1,1′-Biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24)

    Compound Description: Analog 24 is a selective CDK5 inhibitor that downregulates Mcl-1 in cancer cell lines, showing potential for sensitizing pancreatic cancers to Bcl-2 inhibitors like navitoclax. []

    Relevance: While lacking the piperazine core, analog 24 features a sulfonamide group, similar to the sulfonyl group in N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide. This shared functional group might indicate similar interactions with specific target proteins or enzymes, despite the overall structural differences. []

4-(4-{[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl}-1-piperazinyl)-N-[(4-{[(2R)-4-(4-morpholinyl)-1-(phenylsulfanyl)-2-butanyl]amino}-3-[(trifluoromethyl)sulfonyl]phenyl)sulfonyl]benzamide (Navitoclax)

    Compound Description: Navitoclax is a Bcl-2/Bcl-xL/Bcl-w inhibitor. Combining Navitoclax with a CDK5 inhibitor (analog 24) showed synergistic inhibition of cell growth and induction of apoptosis in pancreatic cancer cell lines. []

    Relevance: Navitoclax shares the benzamide-sulfonyl-piperazine core structure with N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide. This suggests potential for similar target interactions and a shared ability to modulate apoptotic pathways, despite the additional structural complexity of Navitoclax. []

Properties

CAS Number

1021248-11-2

Product Name

N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide

IUPAC Name

N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]pyrazine-2-carboxamide

Molecular Formula

C17H22N6O3S

Molecular Weight

390.46

InChI

InChI=1S/C17H22N6O3S/c24-17(15-14-18-7-8-19-15)21-6-3-13-27(25,26)23-11-9-22(10-12-23)16-4-1-2-5-20-16/h1-2,4-5,7-8,14H,3,6,9-13H2,(H,21,24)

InChI Key

DNUDDDACADCJKR-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C3=NC=CN=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.